Dicumyl peroxide

Catalog No.
S568835
CAS No.
80-43-3
M.F
C18H22O2
(C6H5C(CH3)2O)2
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicumyl peroxide

CAS Number

80-43-3

Product Name

Dicumyl peroxide

IUPAC Name

2-(2-phenylpropan-2-ylperoxy)propan-2-ylbenzene

Molecular Formula

C18H22O2
(C6H5C(CH3)2O)2
C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

XMNIXWIUMCBBBL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2

solubility

less than 1 mg/mL at 73° F (NTP, 1992)
1.70e-06 M
In water, 0.4 mg/L at 25 °C
Solubility in water: none

Synonyms

dicumyl peroxide, dicumylperoxide

Canonical SMILES

CC(C)(C1=CC=CC=C1)OOC(C)(C)C2=CC=CC=C2

The exact mass of the compound Dicumyl peroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)1.70e-06 min water, 0.4 mg/l at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56772. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicumyl peroxide (DCP) is a highly efficient dialkyl organic peroxide primarily procured as a high-temperature crosslinking agent and polymerization initiator for elastomers and polyolefins. Operating via homolytic cleavage to generate cumyloxy radicals, DCP is distinguished by its solid state at room temperature (melting point 39–41 °C) and a 10-hour half-life temperature of approximately 117 °C [1]. This specific thermal profile allows it to remain stable during the initial melt-blending and extrusion phases of polymer processing, only initiating crosslinking when temperatures are intentionally elevated. By forming robust carbon-carbon (C-C) covalent bonds between polymer chains, DCP provides superior thermo-oxidative stability compared to alternative curing mechanisms, making it a foundational precursor for high-performance wire insulation, automotive seals, and encapsulant films [1].

Substituting dicumyl peroxide with other common peroxides or traditional vulcanization systems introduces severe processing and performance failures. Replacing DCP with diacyl peroxides, such as benzoyl peroxide (BPO), leads to catastrophic premature crosslinking (scorch) during the melt-compounding of polyolefins due to BPO's significantly lower activation temperature . Conversely, utilizing liquid dialkyl peroxides like di-tert-butyl peroxide (DTBP) introduces high volatility and flammability risks during open-mill mixing, resulting in unpredictable crosslink densities due to evaporative loss [1]. Furthermore, attempting to replace DCP with standard sulfur vulcanization in EPDM rubber yields weaker carbon-sulfur bonds, which suffer from reversion at high temperatures and fail to meet the stringent compression set requirements of modern automotive and industrial applications .

Thermal Stability and Scorch Prevention vs. Benzoyl Peroxide (BPO)

In melt-compounding applications, the initiator must survive the mixing phase without triggering premature gelation. Dicumyl peroxide exhibits a 10-hour half-life temperature (T1/2) of 117 °C, whereas the diacyl comparator benzoyl peroxide (BPO) has a 10-hour T1/2 of just 73 °C [1]. This 44 °C differential allows DCP to be safely compounded into polyethylene and EVA at temperatures up to 110 °C without scorching, whereas BPO would rapidly decompose and crosslink the matrix, ruining the batch.

Evidence Dimension10-Hour Half-Life Temperature (T1/2)
Target Compound Data117 °C (DCP)
Comparator Or Baseline73 °C (BPO)
Quantified Difference+44 °C higher activation threshold for DCP
ConditionsThermal decomposition kinetics in polymer matrix compounding

This thermal buffer is critical for procurement in extrusion applications, allowing safe, scorch-free melt blending before the final high-temperature curing stage.

Vulcanization Network Stability and Compression Set vs. Sulfur Curing

For high-temperature elastomer applications, the nature of the crosslink dictates long-term performance. DCP-initiated vulcanization generates strictly carbon-carbon (C-C) covalent bonds with a dissociation energy of approximately 350 kJ/mol . In contrast, traditional sulfur vulcanization forms C-S and S-S bonds with significantly lower dissociation energies ranging from 155 to 285 kJ/mol . Under thermal stress, the weaker sulfur bonds undergo reversion, leading to permanent deformation, whereas the DCP-cured network maintains its structural integrity, yielding drastically lower compression set values.

Evidence DimensionCrosslink Bond Dissociation Energy
Target Compound Data~350 kJ/mol (C-C bonds via DCP)
Comparator Or Baseline155–285 kJ/mol (C-S/S-S bonds via Sulfur)
Quantified Difference65–195 kJ/mol higher bond energy with DCP
ConditionsHigh-temperature aging of crosslinked EPDM/elastomer networks

Procuring DCP over sulfur systems is mandatory for manufacturing automotive and aerospace seals that must resist deformation (compression set) at elevated operating temperatures.

Handling Consistency and Volatility vs. Di-tert-butyl Peroxide (DTBP)

While both DCP and DTBP are dialkyl peroxides, their physical states dramatically impact manufacturing reproducibility. DTBP is a highly volatile liquid with a boiling point of ~110 °C and a flash point of 6 °C, making it prone to evaporative loss during open-mill mixing or heated compounding [1]. Dicumyl peroxide, however, is a solid at room temperature (melting point 39–41 °C) with negligible volatility at standard compounding temperatures [1]. This lack of volatility ensures that the procured dosage remains entirely within the polymer matrix, preventing batch-to-batch variations in crosslink density.

Evidence DimensionPhysical State and Flash Point
Target Compound DataSolid (MP 39–41 °C), low volatility
Comparator Or BaselineLiquid (Flash Point 6 °C, BP 110 °C)
Quantified DifferenceElimination of evaporative loss during open processing
ConditionsAmbient to moderate-temperature open-mill polymer compounding

DCP's solid, low-volatility nature guarantees accurate dosing and consistent crosslink densities, reducing material waste and batch rejection in industrial processing.

High-Temperature Automotive EPDM Seals

Directly downstream of its ability to form 350 kJ/mol C-C bonds, DCP is the preferred curing agent for EPDM rubber seals and gaskets. It provides the ultra-low compression set and heat resistance required for under-the-hood automotive environments where sulfur-cured alternatives would fail [1].

Crosslinked Polyethylene (XLPE) for Cable Insulation

Leveraging its 117 °C 10-hour half-life, DCP allows polyethylene to be safely melt-extruded onto wire cores at moderate temperatures without scorching. Subsequent heating activates the DCP, creating a thermoset XLPE jacket with superior dielectric and thermal properties [2].

EVA Encapsulant Films for Photovoltaics

In solar panel manufacturing, EVA films must be extruded smoothly and then crosslinked during the lamination phase. DCP's precise thermal activation threshold ensures the film remains processable during extrusion while delivering rapid, high-density crosslinking during final panel assembly[2].

Physical Description

Dicumyl peroxide is a white powder with a characteristic odor. (NTP, 1992)
DryPowder; Liquid; PelletsLargeCrystals
YELLOW-TO-WHITE CRYSTALLINE POWDER.

Color/Form

Crystals from ethanol
Pale yellow to white granular solid

XLogP3

4.3

Boiling Point

266 °F at 760 mm Hg (decomposes) (NTP, 1992)
396.0 °C

Flash Point

Di-cup r, 160 °F (closed cup); di-cup t, 160 °F (closed cup)
71 °C c.c.

Vapor Density

9.3 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 9.3

Density

1.02
1.0 g/cm³

LogP

5.5 (LogP)
log Kow = 5.50
5.5

Melting Point

40.6 °C
40 °C
39 °C

UNII

M51X2J0U9D

GHS Hazard Statements

H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Dicumyl peroxide is a pale yellow to white granular solid. It has a very low solubility in water. It is a member of a class of chemicals called organic peroxides. USE: Dicumyl peroxide is an important commercial chemical. It is used in the vulcanization of rubber, to make other chemicals and in the production of resins. EXPOSURE: Workers that use dicumyl peroxide may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to dicumyl peroxide unless the vicinity of a spill. If dicumyl peroxide is released to the environment, it will be broken down in air. It is/is not expected to be broken down by sunlight. It will/will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms however first it will react with water and those products will biodegrade. It is not expected to build up in fish. Organic peroxides such as dicumyl peroxide are very reactive and will explode and burn if not stored properly. RISK: Specific data on the potential for dicumyl peroxide to cause toxic effects in humans are limited. Skin, nose, and throat irritation have been reported in some workers exposed to dicumyl peroxide. Severe damage to the skin and eyes has been reported following prolonged exposure to organic peroxides (in general). Stomach cramps, vomiting, and even death have been reported following accidental ingestion of some organic peroxides. Headache, feelings of intoxication, shortness of breath, sore throat, and cough have been reported following inhalation of organic peroxide vapors. Skin and nose irritation has also been observed in laboratory animals following exposure to dicumyl peroxide. Changes in the blood, such as anemia, were observed in laboratory animals exposed to dietary dicumyl peroxide over time. Data on the potential for dicumyl peroxide to cause infertility, abortion, or birth defects were not available. Data on the potential for dicumyl peroxide alone to cause cancer in laboratory animals were not available. There is limited evidence that skin exposure to dicumyl peroxide may increase the risk of skin cancer following exposure to known cancer-causing chemicals. The potential for dicumyl peroxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.5X10-6 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

80-43-3

Wikipedia

Dicumyl peroxide

Biological Half Life

0.98 Days

Methods of Manufacturing

The reaction of cumene hydroperoxide with 2-phenyl-2-propanol in the presence of a mineral acid catalyst gives dicumyl peroxide in almost quantitative yield.
AUTOOXIDATION OF CUMENE

General Manufacturing Information

All other basic inorganic chemical manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Peroxide, bis(1-methyl-1-phenylethyl): ACTIVE
The dicumyl peroxide cure offers freedom from color opacity and resistance to ultraviolet light discoloration in white and transparent vulcanizates. In black compounds, dicumyl peroxide produces excellent compression set, low temperature flexibility, and aging resistance with nearly all rubber polymers except butyl. At 149 °C, the optimum cure time is 45 min: at 177 °C it is about 7 min. In continuous-vulcanization wire curing at 204-260 °C, the peroxide cures in seconds. Dicumyl peroxide does not function in hot-air curing. Furnace and thermal blacks increase the /required/ amount of dicumyl peroxide according to the amount of surface area present ... Dicumyl peroxide has the disadvantage of producing an objectionable odor to the cured stock.
Experiments in torsion, where the torque and normal forces were monitored continuously with time, were carried out on samples of natural rubber crosslinked with 1, 3, and 5 percent dicumyl peroxide. It was found that while the shear modulus increased as expected with amount of crosslinking agent, the individual derivatives of the strain energy function did not. Delta W/delta I2 increased only slightly with amount of peroxide, while delta W/delta I1 increased dramatically ... The authors found that at small strains delta W/delta I2 did not become negative for any of the samples tested contrary to results which have been reported in the literature. This is in spite of the fact that ... experiments were carried to smaller strains than had been reported previously.

Analytic Laboratory Methods

A method for the determination of dicumyl peroxide in workplace air was developed and applied. Micro-impinger bottles and personal air sampling pumps were used for the sampling. Gas chromatography/mass spectrometry was used for the analytical separation and quantitative determination. The technique makes it possible to monitor peroxide concentrations down to 5 ug/cu m in air.
Chromatographic analysis of /dicumyl peroxide/ in the atmosphere using sorption concentrates.

Storage Conditions

Store in original container. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C.

Interactions

Changes in the nasal mucosa after exposure to dicumyl peroxide ... were studied in rabbits. Albino Swedish rabbits were exposed to a mixture of fine polyethylene, ... dicumyl peroxide and an antioxidant or to dicumyl peroxide. Both were applied to the right nostril 3 times a day for 5 days per week at a concentration of 10 or 25 ppm in a quantity equal to 50 microliters of solution. Animals were exposed for 4 weeks and allowed to recover for 8 weeks with periodic examinations beginning at 1 hr. Signs of local irritation or damage were observed. Biopsies of the nasal mucosa were studied by light and transmission electron microscopy and by scanning microscopy. After 1 hr an increased amount of mucus containing red blood cells were seen. After 1 week exposure to either 10 ppm dicumylperoxide or 25 ppm dust an increased number of blood vessels was seen in some animals and aggregates of mucus with erythrocytes were found in all animals. At 1 month there were visible blood vessels on the medial and lateral sides of the nasal cavity not seen in unexposed rabbits. Exposure to dust at 10 ppm for 1 month did not result in any apparent changes in the mucosa. After instillation of dicumyl peroxide or the dust at 25 ppm for 1 month and a 2 month recovery, visible blood vessels were still observed and there was incr crusting and mucus in the nasal cavities of all rabbits. Scanning electron microscopy showed distortion of many cilia beginning as early as 1 hr after exposure. At 5 days areas lacking cilia but still covered with microvilli and areas with clusters of goblet cells appeared. Changes in the mucosa were more pronounced at 1 month with scattered islands without cilia in the mucosal carpet. Only partial recovery was apparent at 2 months after exposure terminated. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Effect of modified starch and nanoclay particles on biodegradability and mechanical properties of cross-linked poly lactic acid

M Shayan, H Azizi, I Ghasemi, M Karrabi
PMID: 25839817   DOI: 10.1016/j.carbpol.2015.02.001

Abstract

Mechanical properties and biodegradation of cross-linked poly(lactic acid) (PLA)/maleated thermoplastic starch (MTPS)/montmorillonite (MMT) nanocomposite were studied. Crosslinking was carried out by adding di-cumyl peroxide (DCP) in the presence of triallyl isocyanurate (TAIC) as coagent. At first, MTPS was prepared by grafting maleic anhydride (MA) to thermoplastic starch in internal mixer. Experimental design was performed by using Box-Behnken method at three variables: MTPS, nanoclay and TAIC at three levels. Results showed that increasing TAIC amount substantially increased the gel fraction, enhanced tensile strength, and caused a decrease in elongation at break. Biodegradation was prevented by increasing TAIC amount in nanocomposite. Increasing MTPS amount caused a slight increase in gel fraction and decreased the tensile strength of nanocomposite. Also, MTPS could increase the elongation at break of nanocomposite and improve the biodegradation. Nanoclay had no effect on the gel fraction, but it improved tensile strength.


Calorimetric studies and lessons on fires and explosions of a chemical plant producing CHP and DCPO

Jing-Ming Hsu, Mao-Sheng Su, Chiao-Ying Huang, Yih-Shing Duh
PMID: 22459975   DOI: 10.1016/j.jhazmat.2011.12.064

Abstract

Cumene hydroperoxide (CHP) has been used in producing phenol, dicumyl peroxide (DCPO) and as an initiator for synthesizing acrylonitrile-butadiene-styrene (ABS) resin by copolymerization in Taiwan. Four incidents of fire and explosion induced by thermal runaway reactions were occurred in a same plant producing CHP, DCPO and bis-(tert-butylperoxy isopropyl) benzene peroxide (BIBP). The fourth fire and explosion occurred in the CHP reactor that resulted in a catastrophic damage in reaction region and even spread throughout storage area. Descriptions on the occurrences of these incidents were assessed by the features of processes, reaction schemes and unexpected side reactions. Calorimetric data on thermokinetics and pressure were used for explaining the practical consequences or which the worst cases encountered in this kind of plant. Acceptable risk associated with emergency relief system design is vital for a plant producing organic peroxide. These basic data for designing an inherently safer plant can be conducted from adiabatic calorimetry. An encouraging deduction has been drawn here, these incidents may be avoided by the implementation of API RP 520, API RP 521, DIERS technology, OSHA 1910.119 and AIChE's CCPS recommended PSM elements.


Melt-spun microbial poly(3-hydroxybutyrate-co-3-hydroxyvalerate) fibers with enhanced toughness: Synergistic effect of heterogeneous nucleation, long-chain branching and drawing process

Hengxue Xiang, Ziye Chen, Nan Zheng, Xuzhen Zhang, Liping Zhu, Zhe Zhou, Meifang Zhu
PMID: 30219506   DOI: 10.1016/j.ijbiomac.2018.09.063

Abstract

A series of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) composite fibers were prepared via melt reactive processing where tungsten disulphide (WS
) and dicumyl peroxide (DCP) was used as heterogeneous nucleating agent and initiator, respectively. Compared with PHBV or PHBV/WS
fiber, the resultant LCB-PHBV/WS
fibers showed improving mechanical performance, a higher nucleation temperature and a rapid crystallization rate due to the synergistic effect between heterogeneous nucleation, long chain branched structure and draw-induced crystallization. Taking the results with a cooling rate of 20 °C/min as an example, the peak crystallization temperature of LCB-PHBV/1.0 wt%WS
increased from 100.47 °C to 107.40 °C and the crystallization enthalpy increased from 87.95 J/g to 93.03 J/g. Moreover, two different crystalline forms, α-crystal and β-crystal, were found in the prepared PHBV fibers, and the β-crystal part increased with the inducement of the stretching ratio which enhanced the fiber strength, given the tensile strength and elongation at break of the LCB-PHBV/WS
fibers up to 189.8 MPa and 46.5%, respectively.


Surface cross-linked ultra high molecular weight polyethylene by emulsified diffusion of dicumyl peroxide

Sanem Kayandan, Brinda N Doshi, Ebru Oral, Orhun K Muratoglu
PMID: 28741857   DOI: 10.1002/jbm.b.33957

Abstract

Cross-linking improves the wear resistance of ultrahigh molecular weight polyethylene (UHMWPE) used in hip and knee implants. Free radicals, generated by ionizing radiation or chemically, react to form cross-links. Limiting cross-linking to the articulating surface of the implant is desirable to enable high wear resistance on the surface and higher strength and toughness in the bulk. We investigated the diffusion of emulsified dicumyl peroxide (DCP) into vitamin E-blended UHMWPE (0.1 and 0.3 wt. % vitamin-E) with subsequent thermal decomposition in situ to obtain surface cross-linking with the objective of achieving surface wear rate equivalent or lower than that of current clinically available materials. We diffused emulsified DCP at 100°C followed by in situ decomposition at 150°C. We also assessed the effect of having vitamin-E in the DCP emulsion. The oxidative stability of the treated samples increased with increasing vitamin E concentration in the blend and by incorporating vitamin E into the peroxide emulsion. The impact strength of a surface cross-linked, 0.3 wt% vitamin E blended UHMWPE prepared using this method was superior to a clinically available irradiated and melted highly cross-linked UHMWPE while the wear resistance was comparable. These results showed the feasibility of surface cross-linking using emulsified peroxide diffusion as a method of making tough and wear resistant joint implant bearing surfaces. © 2017 Wiley Periodicals, Inc. J Biomed Mater Res Part B: Appl Biomater, 106B: 1517-1523, 2018.


Synthesis and structure design of new bio-based elastomers via Thiol-ene-Click Reactions

Shafiullah Khan, Zhao Wang, Runguo Wang, Liqun Zhang
PMID: 27287154   DOI: 10.1016/j.msec.2016.05.071

Abstract

The additions of 2-mercaptoethanol to (S)-(-)-limonene via click reaction is described as an adaptable and efficient way to obtain alcohol functionalized renewable monomer for the synthesis of new cross-linkable bio-based elastomers. Thiol first reacted with the limonene endocyclic double bond and then reacted with the exocyclics double bond to form the difunctional monomer. The structure of the monomer was determined by using FTIR, (1)H NMR and mass spectrometry. Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetrys (DSC) characterization exposed that this monomer could be used to synthesize elastomers with excellent and adaptable thermal properties. The molecular weight of the synthesized elastomer could reach 186kDaa via melting polycondensation route and the structure-properties relationship was deliberated. Finally, these elastomers were mixed with dicumyl peroxide (DCP) to form cross-linked elastomers with certain mechanical property, and the gel contents of the elastomers were confirmed by using Soxhlet extraction method.


Supertoughened Biobased Poly(lactic acid)-Epoxidized Natural Rubber Thermoplastic Vulcanizates: Fabrication, Co-continuous Phase Structure, Interfacial in Situ Compatibilization, and Toughening Mechanism

Youhong Wang, Kunling Chen, Chuanhui Xu, Yukun Chen
PMID: 26301924   DOI: 10.1021/acs.jpcb.5b06244

Abstract

In the presence of dicumyl peroxide (DCP), biobased thermoplastic vulcanizates (TPVs) composed of poly(lactic acid) (PLA) and epoxidized natural rubber (ENR) were prepared through dynamic vulcanization. Interfacial in situ compatibilization between PLA and ENR phases was confirmed by Fourier transform infrared spectroscopy (FT-IR). A novel "sea-sea" co-continuous phase in the PLA/ENR TPVs was observed through scanning electron microscopy (SEM) and differed from the typical "sea-island" morphology that cross-linked rubber particles dispersed in plastic matrix. A sharp, brittle-ductile transition occurred with 40 wt % of ENR, showing a significantly improved impact strength of 47 kJ/m(2), nearly 15 times that of the neat PLA and 2.6 times that of the simple blend with the same PLA/ENR ratio. Gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) results suggested that a certain amount of DCP was consumed in the PLA phase, causing a slight cross-linking or branching of PLA molecules. the effects of various DCP contents on the impact property were investigated. The toughening mechanism under impact testing was researched, and the influence factors for toughening were discussed.


Grafting of bacterial polyhydroxybutyrate (PHB) onto cellulose via in situ reactive extrusion with dicumyl peroxide

Liqing Wei, Armando G McDonald, Nicole M Stark
PMID: 25664869   DOI: 10.1021/acs.biomac.5b00049

Abstract

Polyhydroxybutyrate (PHB) was grafted onto cellulose fiber by dicumyl peroxide (DCP) radical initiation via in situ reactive extrusion. The yield of the grafted (cellulose-g-PHB) copolymer was recorded and grafting efficiency was found to be dependent on the reaction time and DCP concentration. The grafting mechanism was investigated by electron spin resonance (ESR) analysis and showed the presence of radicals produced by DCP radical initiation. The grafted copolymer structure was determined by nuclear magnetic resonance (NMR) spectroscopy. Scanning electronic microscopy (SEM) showed that the cellulose-g-PHB copolymer formed a continuous phase between the surfaces of cellulose and PHB as compared to cellulose-PHB blends. The relative crystallinity of cellulose and PHB were quantified from Fourier transform infrared (FTIR) spectra and X-ray diffraction (XRD) results, while the absolute degree of crystallinity was evaluated by differential scanning calorimetry (DSC). The reduction of crystallinity indicated the grafting reaction occurred not just in the amorphous region but also slightly in crystalline regions of both cellulose and PHB. The smaller crystal sizes suggested the brittleness of PHB was decreased. Thermogravimetric analysis (TGA) showed that the grafted copolymer was stabilized relative to PHB. By varying the reaction parameters the compositions (%PHB and %cellulose) of resultant cellulose-g-PHB copolymer are expected to be manipulated to obtain tunable properties.


A free-radical cascade methylation/cyclization of N-arylacrylamides and isocyanides with dicumyl peroxide

Zhengbao Xu, Chaoxian Yan, Zhong-Quan Liu
PMID: 25318059   DOI: 10.1021/ol502738a

Abstract

A free-radical cascade methylation/cyclization of a wide range of N-arylacrylamides and isocyanides is demonstrated by using dicumyl peroxide as the methylating reagent, which provides a convenient and selective access to various methylated N-heterocycles such as oxindoles and phenanthridines.


C(sp

Aristidis Vasilopoulos, Shane W Krska, Shannon S Stahl
PMID: 33888639   DOI: 10.1126/science.abh2623

Abstract

The "magic methyl" effect describes the change in potency, selectivity, and/or metabolic stability of a drug candidate associated with addition of a single methyl group. We report a synthetic method that enables direct methylation of C(sp
)-H bonds in diverse drug-like molecules and pharmaceutical building blocks. Visible light-initiated triplet energy transfer promotes homolysis of the O-O bond in di-
-butyl or dicumyl peroxide under mild conditions. The resulting alkoxyl radicals undergo divergent reactivity, either hydrogen-atom transfer from a substrate C-H bond or generation of a methyl radical via β-methyl scission. The relative rates of these steps may be tuned by varying the reaction conditions or peroxide substituents to optimize the yield of methylated product arising from nickel-mediated cross-coupling of substrate and methyl radicals.


Enhancement of mechanical and thermal properties of oil palm empty fruit bunch fiber poly(butylene adipate-co-terephtalate) biocomposites by matrix esterification using succinic anhydride

Samira Siyamak, Nor Azowa Ibrahim, Sanaz Abdolmohammadi, Wan Md Zin Bin Wan Yunus, Mohamad Zaki Ab Rahman
PMID: 22343368   DOI: 10.3390/molecules17021969

Abstract

In this work, the oil palm empty fruit bunch (EFB) fiber was used as a source of lignocellulosic filler to fabricate a novel type of cost effective biodegradable composite, based on the aliphatic aromatic co-polyester poly(butylene adipate-co-terephtalate) PBAT (Ecoflex™), as a fully biodegradable thermoplastic polymer matrix. The aim of this research was to improve the new biocomposites' performance by chemical modification using succinic anhydride (SAH) as a coupling agent in the presence and absence of dicumyl peroxide (DCP) and benzoyl peroxide (BPO) as initiators. For the composite preparation, several blends were prepared with varying ratios of filler and matrix using the melt blending technique. The composites were prepared at various fiber contents of 10, 20, 30, 40 and 50 (wt %) and characterized. The effects of fiber loading and coupling agent loading on the thermal properties of biodegradable polymer composites were evaluated using thermal gravimetric analysis (TGA). Scanning Electron Microscopy (SEM) was used for morphological studies. The chemical structure of the new biocomposites was also analyzed using the Fourier Transform Infrared (FTIR) spectroscopy technique. The PBAT biocomposite reinforced with 40 (wt %) of EFB fiber showed the best mechanical properties compared to the other PBAT/EFB fiber biocomposites. Biocomposite treatment with 4 (wt %) succinic anhydride (SAH) and 1 (wt %) dicumyl peroxide (DCP) improved both tensile and flexural strength as well as tensile and flexural modulus. The FTIR analyses proved the mechanical test results by presenting the evidence of successful esterification using SAH/DCP in the biocomposites' spectra. The SEM micrograph of the tensile fractured surfaces showed the improvement of fiber-matrix adhesion after using SAH. The TGA results showed that chemical modification using SAH/DCP improved the thermal stability of the PBAT/EFB biocomposite.


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